2-Octadecylicosanoic acid
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Overview
Description
2-Octadecylicosanoic acid: is a long-chain fatty acid with the molecular formula C38H76O2 and a molecular weight of 565.01 g/mol . It is a white solid with a melting point greater than 79°C and a boiling point of approximately 645.7°C . This compound is slightly soluble in chloroform and is primarily used in the synthesis of lipid oligonucleotide conjugates, which act as drug delivery systems to mutated or infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octadecylicosanoic acid can be synthesized through the esterification of eicosanoic acid with octadecanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Octadecylicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols and amines in the presence of catalysts such as sulfuric acid.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
2-Octadecylicosanoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Octadecylicosanoic acid involves its incorporation into lipid oligonucleotide conjugates. These conjugates facilitate the delivery of therapeutic agents to specific cells by enhancing the cellular uptake and stability of the drugs. The molecular targets and pathways involved include the interaction with cell membrane lipids and the subsequent internalization of the conjugates into the cells.
Comparison with Similar Compounds
- 2-Decyldodecanoic acid
- 2-Dodecyltetradecanoic acid
- 2-Hexadecylstearic acid
- 2-Tetradecylhexadecanoic acid
Comparison: 2-Octadecylicosanoic acid is unique due to its long carbon chain, which provides distinct physicochemical properties such as higher melting and boiling points compared to shorter-chain fatty acids. This makes it particularly suitable for applications in drug delivery systems where stability and controlled release are crucial .
Properties
IUPAC Name |
2-octadecylicosanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38(39)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,39,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQSWUKPKYYGQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550683 |
Source
|
Record name | 2-Octadecylicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108293-08-9 |
Source
|
Record name | 2-Octadecylicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70550683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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